{1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[1-(5-fluoro-1,3-dimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FN3O4S/c1-8-11(12(13)15(2)14-8)21(19,20)16-5-3-9(4-6-16)7-10(17)18/h9H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMGFQZUYRSLDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)CC(=O)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601139828 | |
| Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855890-08-2 | |
| Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1855890-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Piperidineacetic acid, 1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601139828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation of Pyrazole Derivatives
Method :
-
Starting Material : 1,3-Dimethyl-5-chloropyrazole-4-carboxylic acid (prepared via oxidation of 1,3-dimethyl-5-chloropyrazole-4-carbaldehyde with potassium dichromate).
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Chlorosulfonation : React with chlorosulfonic acid at 0–5°C for 4–6 hours.
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Isolation : Fractional distillation under reduced pressure (0.4–1 mbar) yields 5-chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride.
Fluorination :
-
Replace the 5-chloro group with fluorine using potassium fluoride (KF) in sulfolane at 190°C for 5–11 hours.
Key Data :
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Chlorosulfonation | ClSO₃H, 0–5°C, 6 h | 65–70% | |
| Fluorination | KF, sulfolane, 190°C, 11 h | 24–30% |
Piperidine-Acetic Acid Intermediate Preparation
The piperidine core is functionalized with an acetic acid group via reductive amination or alkylation:
Reductive Amination of 4-Piperidone
Method :
-
Starting Material : 4-Piperidone hydrochloride.
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Reductive Alkylation : React with tert-butyl bromoacetate using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 4–5 (acetic acid buffer).
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Deprotection : Remove the tert-butyl group with trifluoroacetic acid (TFA) in dichloromethane.
Yield : 75–82% after purification by silica gel chromatography.
Direct Alkylation of Piperidine
Method :
-
Starting Material : Piperidin-4-ylmethanol.
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Oxidation : Convert to piperidin-4-ylacetic acid via Jones reagent (CrO₃/H₂SO₄) in acetone.
Sulfonamide Coupling Reaction
The final step involves coupling the sulfonyl chloride with the piperidine-acetic acid derivative:
HATU-Mediated Amide Bond Formation
Method :
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Activation : Mix 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) with HATU (1.3 equiv) and DIPEA (4.0 equiv) in DMF at 0°C.
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Coupling : Add piperidin-4-ylacetic acid (1.0 equiv) and stir at 25°C for 12 hours.
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Purification : Reverse-phase HPLC (C8 column, acetonitrile/water + 0.1% TFA).
Alternative Coupling with CDI
Method :
-
Activation : Treat the sulfonyl chloride with 1,1'-carbonyldiimidazole (CDI) in THF at 20°C for 1 hour.
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Coupling : React with piperidin-4-ylacetic acid in DMF for 24 hours.
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Workup : Extract with ethyl acetate, wash with brine, and concentrate.
Comparative Data :
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
Challenges and Optimization
Regioselectivity in Fluorination
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atom on the pyrazole ring can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid exhibit potent anticancer properties. For instance, derivatives of pyrazole have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. This compound could potentially be developed into a targeted therapy for specific types of cancer.
Anti-inflammatory Effects
Research has demonstrated that pyrazole derivatives possess anti-inflammatory properties. The sulfonyl group in this compound may play a crucial role in modulating inflammatory pathways, suggesting its utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Neurological Applications
The piperidine structure is known for its neuroactive properties. Compounds with similar frameworks have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by targeting neurotransmitter systems.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated the anticancer effects of pyrazole derivatives on breast cancer cells. The results showed that compounds with similar structures to this compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Anti-inflammatory Mechanism
In a study focused on inflammatory responses, researchers evaluated the effects of pyrazole-based compounds on cytokine production in macrophages. The findings indicated that these compounds significantly reduced the levels of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the pyrazole and piperidine rings provide structural stability and specificity. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial effects.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
- Methyl Ester Derivative : Methyl {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetate (MW: 333.38 g/mol) replaces the acetic acid with a methyl ester. This modification increases lipophilicity (logP) but reduces solubility compared to the parent compound .
- 3,5-Dimethylpyrazole Analog : 2-(1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-4-yl)-pyrazine (compound 24) substitutes the 5-fluoro group with a methyl and replaces acetic acid with pyrazine. The absence of fluorine and the pyrazine moiety likely alter electronic properties and binding interactions .
Heterocyclic Sulfonyl Group Replacements
- Isoxazole Derivative: {1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid replaces the pyrazole with an isoxazole.
Piperidine Substituent Modifications
- Amine Substituent : 1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride replaces acetic acid with an amine. This introduces basicity (pKa ~10–11) and increases solubility in acidic environments, contrasting with the acidic acetic acid (pKa ~2–4) .
- BOC-Protected Analog : (1-BOC-Piperidin-4-yl)acetic acid (MW: 243.31 g/mol) lacks the sulfonylpyrazole group. The tert-butoxycarbonyl (BOC) group enhances lipophilicity but requires deprotection for biological activity .
Complex Side Chains
- Indenyl-Substituted Analog: 2-(1-(3-(6-Amino-5-cyano-3-methyl-2,4-dihydropyrazol-4-yl)-7-fluoro-2,2-dimethyl-2,3-dihydro-1H-inden-5-yl)piperidin-4-yl)acetic acid incorporates a bulky indenyl group. This modification increases molecular weight (MW >500 g/mol) and may reduce membrane permeability .
Physicochemical and Structural Data
Table 1: Comparative Analysis of Key Compounds
*Estimated based on structural similarity.
Key Findings
- Fluorine Impact: The 5-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs (e.g., 3,5-dimethylpyrazole) .
- Acetic Acid Role : The free carboxylic acid improves aqueous solubility (e.g., ~2.5 mg/mL at pH 7.4) compared to esters or amines .
- Steric Effects : Bulky substituents (e.g., indenyl group) reduce bioavailability but may improve target binding specificity .
Biological Activity
The compound {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid represents a class of biologically active molecules that have garnered attention due to their potential therapeutic applications. This compound integrates a piperidine moiety with a sulfonamide and a pyrazole ring, which are known for their diverse biological activities, including antibacterial, anti-inflammatory, and enzyme inhibition properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl group linked to a sulfonyl piperidine derivative, enhancing its lipophilicity and biological activity.
Antibacterial Activity
Research has demonstrated that compounds containing the pyrazole and piperidine moieties exhibit significant antibacterial properties. For instance, studies on related compounds have shown moderate to strong activity against various bacteria such as Salmonella typhi and Bacillus subtilis. The mechanism of action is thought to involve the inhibition of bacterial enzymes or disruption of cell wall synthesis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Escherichia coli | Weak |
Enzyme Inhibition
The compound also shows potential as an enzyme inhibitor. Specifically, its structural components suggest efficacy against acetylcholinesterase (AChE) and urease. In vitro studies have indicated that certain derivatives exhibit strong inhibitory activity against urease, with IC50 values significantly lower than those of standard inhibitors like thiourea .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | Acetylcholinesterase | 2.14 |
| Compound E | Urease | 1.13 |
Case Studies
A notable study synthesized a series of compounds based on the piperidine and sulfonamide frameworks. These compounds were evaluated for their biological activities, revealing that several showed promising antibacterial effects and enzyme inhibitory capabilities. For example, Compound 7n was highlighted for its strong inhibition of urease with an IC50 value of , making it a candidate for further development in treating conditions associated with urease activity .
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets:
- Enzyme Binding : The sulfonamide group is known for its ability to bind to active sites on enzymes, inhibiting their function.
- Membrane Permeability : The lipophilic nature of the pyrazole ring enhances the compound's ability to penetrate bacterial membranes.
- Molecular Interactions : Docking studies indicate favorable interactions with amino acids in target proteins, suggesting a mechanism for its inhibitory effects .
Q & A
Q. What are the key synthetic pathways for {1-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}acetic acid?
The synthesis typically involves sulfonylation of a piperidine precursor followed by functionalization. For example:
- Step 1 : React ethyl piperidin-4-carboxylate with a sulfonyl chloride derivative (e.g., 5-fluoro-1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride) to form the sulfonylated intermediate .
- Step 2 : Hydrolyze the ester group to yield the carboxylic acid using aqueous HCl or NaOH under reflux .
- Validation : Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C-NMR .
Q. How is the purity and identity of this compound validated in research settings?
- ¹H/¹³C-NMR : Assign peaks for the sulfonyl group (~3.1–3.3 ppm for piperidine protons), pyrazole methyl groups (~2.5 ppm), and carboxylic acid proton (~12 ppm) .
- EI-MS : Molecular ion peak at m/z 271.23 (C₁₁H₁₆FN₃O₄S) .
Q. What spectroscopic techniques are critical for characterizing its structure?
- IR Spectroscopy : Identify sulfonyl (S=O, ~1350–1150 cm⁻¹) and carboxylic acid (O–H, ~2500–3300 cm⁻¹) groups .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine and pyrazole moieties .
Advanced Research Questions
Q. How can computational methods enhance the understanding of this compound’s electronic properties?
- Wavefunction Analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, revealing electron-rich regions (e.g., sulfonyl group) for predicting reactivity .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to study intramolecular interactions, such as hydrogen bonding between the carboxylic acid and sulfonyl group .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?
- X-ray Crystallography : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms) to resolve discrepancies in bond lengths/angles .
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility in the piperidine ring that may explain deviations .
Q. How is the compound’s interaction with biological targets evaluated?
- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity (e.g., binding to serine hydroxymethyltransferase via the carboxylic acid group) .
- Molecular Docking : Simulate binding poses in PyMOL or AutoDock, focusing on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Thr183 in Plasmodial SHMT) .
Q. What are the challenges in optimizing synthetic yield for scale-up?
- Byproduct Analysis : Monitor side reactions (e.g., over-sulfonylation) via LC-MS and adjust stoichiometry of sulfonyl chloride .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., acetonitrile) to improve reaction efficiency .
Methodological Considerations
Q. How to design stability studies under varying pH and temperature?
- Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 48 hours.
- Analytical Tools : Track degradation products via UPLC-MS and identify hydrolyzed or oxidized derivatives (e.g., cleavage of the sulfonyl group) .
Q. What experimental controls are essential in biological assays?
- Negative Controls : Use structurally similar analogs lacking the sulfonyl group to confirm target specificity .
- Positive Controls : Include known inhibitors (e.g., SHMT inhibitors) to validate assay sensitivity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental pKa values?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
